2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid
Description
Properties
IUPAC Name |
2-[(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-3-18-14(17)13-8(2)20-11-5-4-9(6-10(11)13)19-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSBTUPGSPOFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification or transesterification reactions using ethyl chloroformate or ethyl alcohol in the presence of a base.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with key analogues, focusing on substituent positions, molecular properties, and reported biological relevance:
Key Observations:
Halogen substituents (e.g., fluorine, bromine) at position 5 enhance electronic interactions with biological targets, as seen in antimicrobial and anticancer studies . The oxadiazole ring in the analogue from introduces a rigid heterocycle, improving metabolic stability but reducing solubility compared to the acetic acid side chain .
Molecular Weight and Solubility :
- The target compound’s molecular weight (278.26 g/mol) is intermediate, balancing lipophilicity (from the benzofuran core) and hydrophilicity (from the acetic acid group).
- Halogenated analogues (e.g., bromine-substituted) exhibit higher molecular weights and lipophilicity, which may limit bioavailability .
Crystallographic and Analytical Insights
Structural Determination :
- The crystal structures of benzofuran analogues, such as those in , were resolved using SHELX for refinement and ORTEP-III for graphical representation . These tools highlight conformational differences caused by substituents (e.g., ethoxycarbonyl vs. methylsulfanyl).
- The acetic acid moiety in the target compound likely forms hydrogen bonds in the solid state, similar to its halogenated analogues .
- Pharmacological Potential: Benzofuran derivatives with electron-withdrawing groups (e.g., –F, –Br) show enhanced binding to enzymes like cyclooxygenase (COX) and kinases, suggesting anti-inflammatory or antitumor activity . The target compound’s ethoxycarbonyl group may act as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acid derivatives .
Research Findings and Implications
Substituent-Driven Activity
- Methylsulfanyl vs. Ethoxycarbonyl : Methylsulfanyl groups increase lipophilicity, favoring membrane penetration, while ethoxycarbonyl groups enhance hydrogen-bonding capacity, improving target specificity .
- Halogen Effects : Fluorine’s electronegativity improves binding affinity, whereas bromine’s bulk may interfere with sterically sensitive targets .
Biological Activity
The compound 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid is a benzofuran derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Benzofuran compounds are known for their diverse therapeutic properties, including anti-inflammatory, analgesic, antibacterial, antifungal, antitumor, and antiviral activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications.
Chemical Structure and Properties
The molecular formula of 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid is with a molecular weight of approximately 294.30 g/mol. The compound features a benzofuran ring substituted with an ethoxycarbonyl group and an acetic acid moiety, which may enhance its biological activity through various mechanisms.
Antitumor Activity
Benzofuran derivatives have shown significant antitumor properties. A study highlighted that compounds similar to 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid exhibited cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 11 to 12 μM against ovarian cancer cell lines (A2780) . This suggests that the benzofuran moiety may play a critical role in inhibiting tumor growth.
Anti-inflammatory Effects
Research indicates that benzofuran derivatives can modulate inflammatory pathways. The presence of the ethoxycarbonyl group in the structure may enhance the anti-inflammatory potential by inhibiting pro-inflammatory cytokines. Studies have demonstrated that related compounds reduce inflammation in models of arthritis and other inflammatory diseases .
Antibacterial and Antifungal Properties
Benzofuran derivatives have exhibited notable antibacterial and antifungal activities. Compounds structurally related to 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections . This property could be attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes.
The biological activity of 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Cellular Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and tumorigenesis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies have explored the efficacy of benzofuran derivatives in clinical settings:
- Ovarian Cancer : A derivative was tested on ovarian cancer cell lines, demonstrating significant inhibition of cell proliferation with an IC50 value of 12 μM.
- Inflammatory Models : In animal models of inflammation, related compounds reduced paw edema significantly compared to control groups.
- Antimicrobial Testing : Various benzofuran derivatives were tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key functional groups in 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid, and how do they influence its reactivity and interactions in experimental settings?
- Answer : The compound features a benzofuran core substituted with an ethoxycarbonyl group at position 3, a methyl group at position 2, and an acetic acid moiety linked via an ether bond at position 4. The ethoxycarbonyl group enhances electrophilicity, enabling nucleophilic substitutions or condensations, while the acetic acid moiety contributes to solubility in polar solvents and potential hydrogen bonding in biological systems. The methyl group sterically hinders certain reactions, requiring optimized conditions for regioselective modifications .
Q. What are the recommended synthetic routes for 2-{[3-(ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}acetic acid, and how can yields be optimized?
- Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Construction of the benzofuran core via cyclization of substituted phenols with α-haloketones under acidic conditions.
- Step 2 : Introduction of the ethoxycarbonyl group using ethyl chloroformate in the presence of a base (e.g., pyridine).
- Step 3 : Etherification at position 5 with bromoacetic acid under alkaline conditions.
Optimization : Precise temperature control (e.g., 60–80°C for cyclization) and stoichiometric ratios (1:1.2 for coupling agents) minimize by-products. Catalytic use of DMAP improves acylation efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization of derivatives of this compound?
- Answer : Contradictions often arise from tautomerism or solvent-dependent conformational changes. Strategies include:
- Multi-spectral validation : Cross-validate NMR (¹H/¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm regiochemistry.
- Solvent screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and match experimental data .
Q. What methodologies are suitable for investigating the structure-activity relationship (SAR) of this compound in biological systems?
- Answer : SAR studies require systematic modification of substituents:
- Substitution at position 2 : Replace methyl with bulkier groups (e.g., isopropyl) to assess steric effects on receptor binding.
- Modification of the ethoxycarbonyl group : Hydrolyze to a carboxylic acid to evaluate pH-dependent activity.
- Biological assays : Use in vitro enzyme inhibition assays (e.g., COX-2) with IC₅₀ determination and molecular docking (AutoDock Vina) to correlate structural changes with activity .
Q. How should experimental designs account for batch-to-batch variability in biological activity studies?
- Answer : Implement randomized block designs with split-plot arrangements:
- Controls : Include positive (e.g., indomethacin for anti-inflammatory assays) and negative controls.
- Replicates : Use ≥4 replicates per batch to quantify variability via ANOVA.
- Blinding : Mask sample identities during data collection to reduce bias .
Q. What strategies are effective for analyzing conflicting data in pharmacological studies (e.g., contradictory IC₅₀ values across assays)?
- Answer : Address discrepancies through:
- Assay standardization : Normalize protocols for cell lines (e.g., HepG2 vs. RAW 264.7), incubation times, and solvent concentrations (DMSO ≤0.1%).
- Meta-analysis : Pool data from independent studies to identify outliers using tools like RevMan.
- Mechanistic studies : Perform kinetic assays (e.g., time-dependent inhibition) to differentiate competitive vs. non-competitive binding modes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
